![molecular formula C22H19ClN2O4S B2540366 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 922137-15-3](/img/structure/B2540366.png)
3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large aromatic system and several functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . This ring system is likely to contribute to the compound’s biological activity .Physical And Chemical Properties Analysis
The compound has a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . It has a density of 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Research has shown that sulfonamide derivatives, including those with structural features similar to the compound , exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. For example, unprotected primary sulfonamide groups have facilitated the construction of novel [1,4]oxazepine-based primary sulfonamides demonstrating significant inhibitory activity against carbonic anhydrases (Sapegin et al., 2018). This highlights a potential application in designing enzyme inhibitors that could serve therapeutic purposes, particularly in treating conditions where enzyme regulation is a viable approach.
Antimicrobial and Antifungal Activities
Sulfonamide compounds have also been explored for their antimicrobial and antifungal activities. Studies have synthesized and tested various benzensulfonamide derivatives, revealing some compounds with promising anti-HIV and antifungal activities (Zareef et al., 2007). This suggests that modifications to the sulfonamide structure can yield compounds with potential applications in combating infectious diseases.
Antiproliferative Agents
Another significant area of research involving sulfonamide derivatives includes the development of antiproliferative agents. N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and shown to possess cytotoxic activity against various human cell lines, indicating their potential as cancer therapeutics (Abd El-Gilil, 2019). This demonstrates the compound's relevance in oncological research, where new therapeutic agents are constantly being sought.
Synthesis of Pharmacologically Active Derivatives
Dibenzo[b,f][1,4]oxazepine derivatives, closely related to the compound of interest, have been recognized for their pharmacological activities, prompting research into novel synthetic protocols to construct such derivatives (Zaware & Ohlmeyer, 2015). These methods facilitate the development of pharmacologically active compounds, potentially leading to new drugs and therapeutic agents.
Catalysis and Organic Synthesis
The compound's structural features suggest its potential utility in catalysis and organic synthesis, as demonstrated by research on related sulfonamide and dibenzo[b,f][1,4]oxazepine compounds. These studies involve the development of novel synthetic methods and catalytic processes that could be applicable to a wide range of chemical syntheses (Kolluri et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-9-15(12-17(20)22(25)26)24-30(27,28)16-10-8-14(2)18(23)13-16/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZOPATXSSUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.